molecular formula C13H16N2 B13576289 3-(Isoquinolin-4-yl)-2-methylpropan-1-amine

3-(Isoquinolin-4-yl)-2-methylpropan-1-amine

Cat. No.: B13576289
M. Wt: 200.28 g/mol
InChI Key: GNYLOMYWABGPQI-UHFFFAOYSA-N
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Description

3-(Isoquinolin-4-yl)-2-methylpropan-1-amine is an organic compound that features an isoquinoline moiety attached to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isoquinolin-4-yl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the Ullmann amine synthesis, which is a copper-catalyzed coupling reaction between an aryl halide and an amine. This reaction typically requires a copper(I) catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Ullmann-type reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 3-(Isoquinolin-4-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-(Isoquinolin-4-yl)-2-methylpropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Isoquinolin-4-yl)-2-methylpropan-1-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s isoquinoline moiety is known to interact with various biological systems, potentially affecting processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

3-isoquinolin-4-yl-2-methylpropan-1-amine

InChI

InChI=1S/C13H16N2/c1-10(7-14)6-12-9-15-8-11-4-2-3-5-13(11)12/h2-5,8-10H,6-7,14H2,1H3

InChI Key

GNYLOMYWABGPQI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN=CC2=CC=CC=C21)CN

Origin of Product

United States

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